molecular formula C25H25ClN2O2 B2555219 (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride CAS No. 2411297-48-6

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride

Cat. No.: B2555219
CAS No.: 2411297-48-6
M. Wt: 420.94
InChI Key: YLKIDWCVWOBLLW-UHFFFAOYSA-N
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Description

The compound “(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride” is a hydrochloride salt featuring a 9H-fluoren-9-ylmethyloxycarbonyl (Fmoc) protecting group, a tetrahydroquinoline scaffold, and an aminomethyl substituent. The Fmoc group is widely utilized in peptide synthesis due to its acid-labile nature, enabling orthogonal deprotection strategies. The tetrahydroquinoline core contributes to structural rigidity, while the aminomethyl group enhances reactivity in coupling reactions. The hydrochloride salt form improves solubility in polar solvents, making it advantageous for synthetic applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2.ClH/c26-15-17-7-5-13-24-18(17)12-6-14-27(24)25(28)29-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23;/h1-5,7-11,13,23H,6,12,14-16,26H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHSFUXLNNALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride typically involves multiple steps. One common approach is to start with the fluorenylmethyl group, which is then reacted with the appropriate tetrahydroquinoline derivative. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under appropriate conditions.

Reagent Product Mechanism
Potassium permanganate (KMnO₄)5-(Pentafluoroethoxy)pyridine-2-carboxylic acidAldehyde → Carboxylic acid via oxidative cleavage
Chromium trioxide (CrO₃)Same as aboveOxidation under acidic conditions
  • Key Insight : The electron-withdrawing pentafluoroethoxy group enhances the oxidizing power of the aldehyde, potentially stabilizing intermediate species .

Reduction Reactions

Reduction of the aldehyde group yields the corresponding alcohol.

Reagent Product Mechanism
Sodium borohydride (NaBH₄)5-(Pentafluoroethoxy)pyridine-2-methanolAldehyde → Alcohol via hydride transfer
Lithium aluminum hydride (LiAlH₄)Same as aboveStrong reducing agent, completes reduction
  • Note : The aromatic ring and electron-withdrawing substituent may influence reactivity, but no direct experimental data are available for this specific compound .

Substitution Reactions

The pentafluoroethoxy group undergoes nucleophilic substitution due to its strong electron-withdrawing nature.

Nucleophile Conditions Product
Amines (e.g., NH₃)Basic conditions (e.g., NaOH)Substituted pyridine derivatives
Thiols (e.g., SH⁻)Alkaline environmentSulfur-substituted pyridine derivatives
  • Mechanism : The pentafluoroethoxy group acts as a leaving group, enabling substitution with nucleophiles. The electron-deficient pyridine ring facilitates such reactions .

Coordination Chemistry

The pyridine nitrogen and aldehyde group participate in metal complexation.

  • Example : Copper(II) complexes with pyridine-2-carbaldehyde derivatives exhibit robust coordination, forming ligands that stabilize metal centers .

  • Implication : The aldehyde group may form Schiff bases with amines, further enabling metal coordination (e.g., imine ligands) .

Comparison with Similar Compounds

Compound Key Difference Reactivity Impact
Pyridine-2-carbaldehydeNo pentafluoroethoxy groupLess electron-deficient; slower substitution reactions
5-(Trifluoromethoxy)pyridine-2-carbaldehydeSmaller electron-withdrawing groupReduced reactivity in substitution
5-Methoxy-pyridine-2-carbaldehydeElectron-donating methoxy groupOpposite electronic effects; altered oxidation/reduction tendencies

Research Gaps and Future Directions

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, a related study highlighted that synthesized compounds with similar structures showed effective inhibition against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific functional groups was noted to enhance antimicrobial activity, suggesting that modifications to the tetrahydroquinoline structure could lead to more potent derivatives .

Anticancer Properties

Research indicates that compounds within the tetrahydroquinoline class may possess anticancer properties. In vitro studies have assessed the cytotoxic effects of these compounds on different cancer cell lines. For example, a compound structurally related to (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride was tested by the National Cancer Institute and exhibited significant growth inhibition in cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were promising, indicating potential for development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been utilized to enhance reaction efficiency. Characterization methods including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring can dramatically influence biological activity. For example, introducing electron-donating or electron-withdrawing groups has been shown to alter antimicrobial and anticancer activities significantly .

Potential for Drug Development

Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its structural features allow for further modifications that could enhance its therapeutic profile while minimizing toxicity. The ability to target specific pathways in microbial resistance or cancer cell proliferation presents an exciting avenue for future research.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Fmoc-Protected Analogues

The compound shares the Fmoc group with other derivatives, such as “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid” (C21H21NO6, MW 383.4) from . Both compounds employ Fmoc for amine protection, but structural differences significantly alter their applications:

  • Target Compound: Contains a tetrahydroquinoline scaffold and aminomethyl group, favoring use in heterocyclic chemistry or as a building block for bioactive molecules.
  • Compound: Features a methoxy-oxobutanoic acid chain, making it more suitable for peptide backbone modifications.
Property Target Compound Compound
Molecular Weight ~450–500 (estimated) 383.4
Core Structure Tetrahydroquinoline Linear carboxylic acid
Functional Group Aminomethyl Methoxy-oxobutanoic acid
Application Heterocyclic synthesis Peptide modification

Tetrahydroquinoline Derivatives

Comparisons with other tetrahydroquinoline-based compounds highlight the role of substituents:

  • Aminomethyl Group: Enhances nucleophilicity for coupling reactions compared to unsubstituted tetrahydroquinolines.
  • Hydrochloride Salt: Increases aqueous solubility relative to free-base tetrahydroquinoline derivatives, which often require organic solvents.

Alternative Protecting Groups

  • Boc (tert-butoxycarbonyl): Unlike Fmoc, Boc is base-labile and acid-stable, making it suitable for divergent synthetic conditions. Boc-protected tetrahydroquinolines exhibit lower solubility in water but greater stability under basic conditions.
  • Cbz (Benzyloxycarbonyl): Requires hydrogenolysis for deprotection, limiting compatibility with hydrogen-sensitive substrates.

Research Findings and Data

Stability and Reactivity

  • Fmoc Deprotection : The target compound’s Fmoc group is cleaved under mild acidic conditions (e.g., 20% piperidine), aligning with standard peptide synthesis protocols. This contrasts with Boc groups, which require stronger acids (e.g., TFA).
  • Aminomethyl Reactivity: The primary amine (as HCl salt) facilitates amide bond formation in solid-phase synthesis, outperforming secondary or tertiary amine analogues in coupling efficiency .

Solubility Profiles

Compound Type Solubility in Water (HCl Salt) Solubility in Organic Solvents
Target Compound High Moderate (DMF, DCM)
Free-Base Tetrahydroquinoline Low High (THF, Ethyl Acetate)
Boc-Protected Analogue Low High (Chloroform, DCM)

Biological Activity

The compound (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride is a tetrahydroquinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₃₁ClN₂O₃
  • Molecular Weight : 354.93 g/mol
  • CAS Number : 2137875-12-6

Tetrahydroquinoline derivatives are known for their diverse biological activities, including:

  • Antitumor Activity : These compounds often exhibit cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.
  • Receptor Modulation : Certain tetrahydroquinolines act as antagonists or agonists at various receptors, including those involved in neurotransmission and hormonal regulation.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)2.5
HeLa (Cervical)3.0
A2780 (Ovarian)1.8
K562 (Leukemia)4.2

Neuroprotective Effects

In vitro studies have indicated that this compound can reduce neuronal apoptosis induced by oxidative stress. The protective mechanism appears to involve the modulation of antioxidant enzyme activities and inhibition of pro-apoptotic signaling pathways.

Case Studies

  • Case Study on Cancer Treatment :
    A study investigated the effects of the compound on breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Neuroprotection in Animal Models :
    In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a promising avenue for treating neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Research into the SAR of tetrahydroquinoline derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:

  • Substituents at the 5-position significantly influence antiproliferative potency.
  • The presence of an aminomethyl group is crucial for neuroprotective effects.

Q & A

Advanced Research Question

  • Assay Design : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) with fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin).
  • IC50_{50} Determination : Pre-incubate compound (0.1–100 µM) with enzyme and NADPH; quantify residual activity via fluorescence .
  • Data Interpretation : Compare IC50_{50} to clinical thresholds (e.g., <1 µM = high risk) .

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